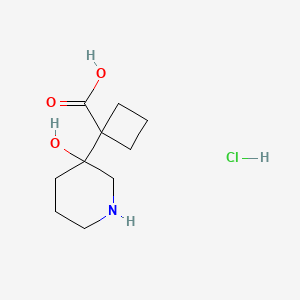

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2137981-17-8 . It has a molecular weight of 235.71 . The IUPAC name for this compound is 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c12-8(13)9(3-1-4-9)10(14)5-2-6-11-7-10;/h11,14H,1-7H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Anticancer and Antiviral Properties

Squaric acid derivatives, with structural similarities to 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride, have demonstrated significant potential in medicinal chemistry. These compounds are recognized for their versatility as synthons and have been explored for their non-classical bioisosteric replacements in various functional groups, leading to preliminary investigations into their applications as nucleobase substitutes in nucleosides. Studies involving compounds like 3-hydroxy-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione sodium salt have highlighted computational analyses of their structures and preliminary screenings for antitumor and antiviral activities (Lu, Qing-Bin, & Honek, 2017).

Synthesis and Stereochemistry

The synthesis of structurally related compounds like (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved, starting from chiral, bicyclic compounds. These syntheses provide insights into the construction of the cyclobutane ring through [2+2] photocycloaddition reactions, highlighting the stereochemical complexity and the potential for producing enantiomerically pure compounds (Gauzy, Pereira, Faure, & Aitken, 2004).

Medicinal Chemistry and Drug Synthesis

In the context of medicinal chemistry, the synthesis of structurally complex cyclobutane derivatives has been explored. These derivatives include N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives, which are synthesized through a four-component reaction involving cyclobutanone. The smooth and efficient reaction at room temperature under neutral conditions suggests the compound's versatility and potential in drug synthesis (Shajari, Kazemizadeh, & Ramazani, 2012).

Boron Neutron Capture Therapy

Compounds structurally related to 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride have been synthesized as potential new agents for boron neutron capture therapy. These agents, such as 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid, offer insights into the synthesis and preliminary toxicity data, suggesting their potential application in cancer treatment (Kabalka, Das, Das, Li, Srivastava, Natarajan, & Khan, 2002).

Intramolecular Photocycloadditions

The use of chiral α- and β-hydroxy acids as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of cyclohexene carboxylic acid derivatives has been explored. This approach achieves total regiocontrol and high diastereoselectivities, providing a pathway for synthesizing cyclobutane lactones in pure form and offering insights into the structural and stereochemical manipulation of cyclobutane derivatives (Faure, Piva-Le-Blanc, Bertrand, Pete, Faure, & Piva, 2002).

Safety and Hazards

properties

IUPAC Name |

1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c12-8(13)9(3-1-4-9)10(14)5-2-6-11-7-10;/h11,14H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNDENILXUFBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C2(CCCNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)